Butanoic acid, 4-bromo-3-oxo-

Organophosphorus synthesis Nucleophilic substitution Wittig reagent precursors

Researchers face inefficiencies when a building block lacks orthogonal reactivity, forcing extra protection/deprotection steps. This C4 bromo-keto acid solves this by providing simultaneous nucleophilic and electrophilic handles. Key advantages: • Direct enzymatic or chemical ketoreduction to enantiopure alcohols (≥97.9% ee) for atorvastatin intermediates without ester deprotection. • The C4 bromide reacts efficiently with soft nucleophiles (e.g., triphenylphosphine) for Wittig chemistry, outperforming chloro analogs. • Supplied as a free carboxylic acid, enabling direct peptide coupling or salt formation, streamlining routes to L-carnitine and GABOB derivatives.

Molecular Formula C4H5BrO3
Molecular Weight 180.98 g/mol
CAS No. 27807-85-8
Cat. No. B12937062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-bromo-3-oxo-
CAS27807-85-8
Molecular FormulaC4H5BrO3
Molecular Weight180.98 g/mol
Structural Identifiers
SMILESC(C(=O)CBr)C(=O)O
InChIInChI=1S/C4H5BrO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8)
InChIKeyPLMCCOPFYJURPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-oxobutanoic Acid: Technical Baseline


Butanoic acid, 4-bromo-3-oxo- (CAS 27807-85-8), also referred to as 4-bromo-3-oxobutanoic acid or bromoacetyl acetic acid, is a C4 bifunctional building block bearing a carboxylic acid at C1, a ketone at C3, and a primary bromide at C4 . With a molecular formula of C₄H₅BrO₃ and a molecular weight of 180.98 g·mol⁻¹, the compound combines the nucleophilic acyl substitution reactivity of a carboxylic acid with the electrophilic reactivity of an α-bromoketone, enabling dual-mode derivatization without protecting-group manipulation . It serves as a key precursor to 4-substituted-3-hydroxybutanoate esters—critical chiral intermediates for atorvastatin and L-carnitine synthesis—and is supplied at ≥98% purity with a Certificate of Analysis by specialist vendors .

Why Generic Substitution Fails for 4-Bromo-3-oxobutanoic Acid


Generic substitution among 4-halo-3-oxobutanoate derivatives is precluded by three interdependent molecular determinants that govern downstream synthetic efficiency: (i) halogen identity (Br vs. Cl) directly modulates leaving-group aptitude in nucleophilic substitution, with brominated substrates reacting more efficiently with soft nucleophiles such as triphenylphosphine [1]; (ii) the free carboxylic acid terminus offers orthogonal reactivity distinct from ester congeners—enabling direct peptide coupling, salt formation, and acid-catalyzed transformations without prior deprotection—while the ethyl ester (MW 209.04 g·mol⁻¹) requires additional synthetic steps for homologation to the acid ; and (iii) the cofactor specificity of ketoreductases acting on the 3-oxo moiety is halogen-dependent, meaning that chlorinated and brominated substrates can yield opposite stereochemical outcomes under identical bioreduction conditions [2]. These factors collectively make 4-bromo-3-oxobutanoic acid (CAS 27807-85-8) a non-fungible entry point for synthetic routes where both the bromine electrophile and the free carboxyl handle must be simultaneously present.

Comparator Evidence for 4-Bromo-3-oxobutanoic Acid


Bromo vs. Chloro Reactivity in Phosphonium Salt Formation

In a direct comparative study of silyl enol ether-protected alkyl 4-halo-3-oxobutanoates, bromo(silyl enol ether) esters exhibited unequivocally higher reactivity with triphenylphosphine than the corresponding chloro(silyl enol ether) esters under identical conditions (toluene, then water quench), yielding pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts [1]. The brominated substrates consistently outperformed chlorinated analogs in this Arbuzov-type transformation, a finding attributed to the superior leaving-group ability of bromide (pKₐ of HBr ≈ –9) versus chloride (pKₐ of HCl ≈ –7) [1].

Organophosphorus synthesis Nucleophilic substitution Wittig reagent precursors

Cofactor-Dependent Stereochemical Switching in Bioreduction

In a direct head-to-head comparison using acetone-treated Geotrichum candidum (APG4) as the biocatalyst, ethyl 4-bromo-3-oxobutanoate reduction produced predominantly the (R)-configured alcohol (ethyl (R)-4-bromo-3-hydroxybutanoate) when NADH served as the cofactor, but reversed to predominantly the (S)-configured alcohol when NADPH was used [1]. This cofactor-dependent stereochemical switching is a distinctive feature of the 4-bromo substrate class: the enzyme giving the (S)-alcohol was found to be more thermolabile than the (R)-selective enzyme, and pre-heating the catalyst increased enantiomeric excess [1]. In contrast, the 4-chloro analog ethyl 4-chloro-3-oxobutanoate, when reduced with engineered ketoreductases, typically yields (S)-4-chloro-3-hydroxybutanoate with >99% ee under NADPH-only conditions and does not exhibit the same cofactor-switchable stereochemical divergence [2].

Asymmetric reduction Biocatalysis Chiral alcohol synthesis

Enzymatic Stereospecificity of Bromo Substrate Reduction

Recombinant Escherichia coli expressing the NADPH-dependent aldo-keto reductase KER from Penicillium citrinum IFO4631 catalyzed the asymmetric reduction of methyl 4-bromo-3-oxobutyrate (the methyl ester of the target compound) to methyl (S)-4-bromo-3-hydroxybutyrate [(S)-BHBM] with 97.9% enantiomeric excess [1]. When coupled with glucose dehydrogenase (GDH) for NADPH regeneration in a water/butyl acetate two-phase system, the process achieved a product titer of 277 mM (54 mg·mL⁻¹) in the organic layer [1]. For comparison, the enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been less extensively developed than that of (S)-4-chloro-3-hydroxybutyrate, and the KER enzyme shows clear substrate preference for alkyl 4-halo-3-oxobutyrates over non-halogenated β-keto esters [2]. The brominated substrate uniquely combines high stereospecificity with a synthetically versatile C4 leaving group that can be displaced by cyanide, azide, or amine nucleophiles post-reduction [3].

Ketoreductase engineering Chiral pharmaceutical intermediates Biocatalytic process development

Free Acid vs. Ester: Orthogonal Reactivity

4-Bromo-3-oxobutanoic acid (free acid, MW 180.98 g·mol⁻¹) possesses a carboxylic acid terminus that enables direct amidation, salt formation, and acid-catalyzed transformations without the deprotection step required for its ethyl ester counterpart (ethyl 4-bromo-3-oxobutanoate, CAS 13176-46-0, MW 209.04 g·mol⁻¹) . This 15.5% molecular weight reduction (180.98 vs. 209.04 g·mol⁻¹) translates to higher atom economy when the target molecule incorporates the carboxyl group directly. In the patent literature, 4-bromo-3-oxobutanoyl bromide—the acyl bromide derived from the free acid—is preferentially used for direct acylation of amine-containing pharmaceutical intermediates, a transformation inaccessible to ester derivatives without prior hydrolysis [1]. The free acid's pKₐ (estimated ~3.5–4.0 for the carboxylic acid proton, comparable to bromoacetic acid's pKₐ of 2.90) enables pH-dependent extraction during workup, simplifying purification relative to neutral ester analogs [2].

Protecting-group-free synthesis Amide coupling Molecular weight efficiency

[4+3] Annulation for Benzindenoazepine Scaffolds

Ethyl 4-bromo-3-oxobutanoate—directly accessible from the target acid via esterification—participates in a NaH-promoted stereoselective [4+3] cycloaddition with azadienes to construct benzindeno-fused azepine derivatives in good yields and with high stereoselectivities [1]. Critically, these benzindenoazepine products were explicitly noted as 'not easily obtained by using a traditional approach' [1]. The reaction was demonstrated on gram scale and extended to azadienes bearing benzofuran and benzothiophene moieties, confirming robustness [1]. The non-halogenated analog ethyl 3-oxobutanoate (ethyl acetoacetate) does not participate in this transformation, as the C4 bromide is mechanistically essential for the annulation pathway, serving as both an activating group and a leaving group during the cyclization sequence [2]. This creates a clear functional differentiation: the 4-bromo substitution is not merely a reactivity modulator but a structural prerequisite for accessing this therapeutically relevant chemical space.

Heterocycle synthesis Cycloaddition Azepine drug scaffolds

Procurement Scenarios for 4-Bromo-3-oxobutanoic Acid


Chiral Atorvastatin Intermediate Synthesis

The target compound serves as the gateway to enantiopure 4-cyano-3-hydroxybutanoate esters—the chiral side-chain of atorvastatin. The established patent route proceeds via asymmetric ketoreduction of a 4-bromo-3-oxobutanoate ester to the corresponding (S)- or (R)-4-bromo-3-hydroxybutanoate (97.9% ee achievable with KER/NADPH systems [1]), followed by cyanide displacement of the C4 bromide to yield 4-cyano-3-hydroxybutanoate [2]. The free acid form (CAS 27807-85-8) is the preferred starting material when the target API intermediate is the carboxylic acid, as it eliminates ester hydrolysis steps and enables direct enzymatic reduction after in situ esterification if required. The bromine at C4 is essential: chloride displacement by cyanide is kinetically slower, and iodide analogs are less cost-effective at scale.

Phosphonium Ylide and Wittig Reagent Precursors

4-Bromo-3-oxobutanoic acid and its esters are the substrates of choice for preparing (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts via reaction with triphenylphosphine. The brominated substrates react with higher efficiency than their chlorinated counterparts, as demonstrated in the direct comparative study by Moorhoff (1997) [1]. These phosphonium salts are versatile Wittig reagents for constructing α,β-unsaturated carbonyl systems in natural product and drug synthesis. The free acid allows direct formation of the phosphonium salt without competing ester hydrolysis.

Benzindenoazepine Library Synthesis

When the synthetic objective is construction of benzindeno-fused azepine scaffolds—a ring system with demonstrated biological relevance—4-bromo-3-oxobutanoate esters (derived from the target acid) enable a NaH-promoted stereoselective [4+3] cycloaddition with azadienes that is not accessible via traditional synthetic routes [1]. This reaction has been validated on gram scale and tolerates benzofuran and benzothiophene azadiene variants, making it suitable for parallel library synthesis. Procurement of the free acid provides maximum flexibility, as the ester derivative can be generated in situ with the alcohol of choice to tune reactivity.

L-Carnitine and GABOB Chiral Synthon Production

The 4-bromo-3-oxobutanoate scaffold is a privileged substrate for ketoreductase-mediated asymmetric synthesis of chiral 4-halo-3-hydroxybutanoates, which are direct precursors to L-carnitine and 4-amino-3-hydroxybutanoic acid (GABOB) [1]. The cofactor-dependent stereochemical switching observed with Geotrichum candidum enables access to either (R)- or (S)-configured products from a single brominated precursor by selecting NADH or NADPH [1]. The free acid form (CAS 27807-85-8) allows direct coupling to the target amino acid backbone without ester deprotection, streamlining the route to these high-value chiral building blocks.

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